2-(Methylamino)pyridine-4-carbonitrile
Overview
Description
2-(Methylamino)pyridine-4-carbonitrile, also known as MAPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MAPC is a heterocyclic compound that contains a pyridine ring with a methylamino and a cyano group attached to it. In
Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-(Methylamino)pyridine-4-carbonitrile serves as a versatile intermediate for the synthesis of various heterocycles, including pyridine, pyrimidine, and pyrrole derivatives. These heterocyclic compounds have significant importance in medicinal chemistry due to their biological activities. Enaminones, for example, are key intermediates derived from this compound, utilized in the synthesis of a wide range of biologically active heterocyclic compounds. They exhibit potential anticonvulsant properties among other biological activities (Negri, Kascheres, & Kascheres, 2004).
Biological Activity
Compounds synthesized from this compound exhibit a range of biological activities. For instance, the pyranopyrimidine core, synthesized using this compound, is crucial for the pharmaceutical industry due to its broad synthetic applications and bioavailability. Such scaffolds are used in the development of medicinal compounds, highlighting the importance of this compound in drug discovery (Parmar, Vala, & Patel, 2023).
Organic Synthesis and Catalysis
This compound is employed in organic synthesis, particularly in the development of hybrid catalysts for the synthesis of complex organic molecules. Its use in catalysis underscores its versatility and effectiveness in facilitating various chemical reactions, making it an invaluable tool in the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals (Li et al., 2019).
Environmental Applications
The compound has also found applications in environmental science, particularly in the sorption of divalent metal ions from aqueous solutions, showcasing its potential in environmental protection and pollution control (Rao, Lu, & Su, 2007).
Mechanism of Action
Target of Action
The primary target of 2-(Methylamino)pyridine-4-carbonitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell proliferation .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell proliferation . The downstream effects include the induction of apoptosis within cells .
Result of Action
The compound exhibits potent cytotoxic activities against various cell lines . It significantly inhibits the growth of these cell lines, with IC50 values indicating its effectiveness . The compound also induces apoptosis within cells .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine-5-carbonitrile derivatives, which are structurally similar to 2-(Methylamino)pyridine-4-carbonitrile, have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds have shown moderate antiproliferative activity against various human tumor cell lines .
Cellular Effects
It is known that pyrimidine-5-carbonitrile derivatives, which are structurally similar to this compound, have shown cytotoxic activities against various human tumor cell lines . These compounds have been found to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in certain cells .
Molecular Mechanism
It is known that pyrimidine-5-carbonitrile derivatives, which are structurally similar to this compound, have been designed as ATP mimicking tyrosine kinase inhibitors of the EGFR . These compounds have shown inhibitory activities against EGFR WT and mutant EGFR T790M .
Properties
IUPAC Name |
2-(methylamino)pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-9-7-4-6(5-8)2-3-10-7/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWADDKFIMVEGBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620856 | |
Record name | 2-(Methylamino)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137225-13-9 | |
Record name | 2-(Methylamino)-4-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137225-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylamino)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylamino)pyridine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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